N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide
Description
N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide (CAS: 1138443-66-9) is a synthetic organic compound with the molecular formula C₁₇H₁₆BrClN₂O₃ and a molecular weight of 411.7 g/mol . Its structure features:
- A 2-chlorophenoxy group attached to the propanamide backbone.
- A 2-bromoacetyl moiety linked to the para position of the aniline ring. The Smiles notation is CC(Oc1ccccc1Cl)C(=O)Nc1ccc(NC(=O)CBr)cc1, highlighting its distinct substitution pattern .
Properties
IUPAC Name |
N-[4-[(2-bromoacetyl)amino]phenyl]-2-(2-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O3/c1-11(24-15-5-3-2-4-14(15)19)17(23)21-13-8-6-12(7-9-13)20-16(22)10-18/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSMIMMMSIVFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)CBr)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-aminophenyl with 2-bromoacetyl chloride to form the intermediate 4-[(2-bromoacetyl)amino]phenyl.
Coupling Reaction: The intermediate is then reacted with 2-(2-chlorophenoxy)propanoic acid under specific conditions to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted by nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form amide derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C17H16BrClN2O3, indicating the presence of bromine (Br), chlorine (Cl), and nitrogen (N) in its structure. Its unique combination of functional groups contributes to its biological activity, making it a candidate for therapeutic applications.
Anticancer Activity
Research indicates that N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide may exhibit anticancer properties. The mechanism involves the compound's ability to interfere with cellular processes that lead to tumor growth.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural features allow it to disrupt bacterial cell walls or inhibit essential metabolic pathways.
- Case Study : In a study examining various bromoacetyl derivatives, compounds with similar structures were found to exhibit significant antibacterial activity against Gram-positive bacteria . This suggests that this compound could be investigated further for antimicrobial applications.
Proteomics Research
This compound is utilized in proteomics research, particularly in labeling proteins for analysis. The bromoacetyl group is known for its ability to react with nucleophilic side chains in proteins, facilitating the study of protein interactions and functions.
- Application Example : In proteomic studies, this compound can be used as a labeling reagent to track protein modifications or interactions in various biological systems .
Mechanism of Action
The mechanism of action of N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The following compounds share structural motifs with the target molecule:
Key Observations :
- The bromoacetyl group in the target compound distinguishes it from non-brominated analogs (e.g., ).
- Substitutions on the phenoxy ring (e.g., 2,4-dichloro in , benzoyl in ) alter steric and electronic properties.
Pharmacological and Reactivity Profiles
Bromoacetyl Derivatives (Target Compound vs. ):
- Target Compound : The bromoacetyl group may act as an alkylating agent , targeting nucleophilic residues (e.g., cysteine) in enzymes, making it a candidate for covalent drug design .
- Compound 252 (): The sulfonyl group introduces polarity, likely reducing membrane permeability compared to the target compound.
Chlorophenoxy Propanamides (Target Compound vs. ):
Sulfonamide Derivatives ( vs. Target Compound):
- Sulfonamides (e.g., (2R)-2-{4-[(2-chlorophenyl)sulfonyl]amino}phenyl-propanamide in ) exhibit CXCR2 antagonism with IC₅₀ values of 40–60 nM. The target compound’s bromoacetyl group may confer distinct mechanistic pathways, such as irreversible enzyme inhibition.
Physical Properties and Stability
- Molecular Weight : The target compound (411.7 g/mol) is heavier than analogs like (271.15 g/mol), impacting solubility and pharmacokinetics.
- Lipophilicity: Bromine and chlorine atoms increase logP compared to non-halogenated analogs, favoring membrane permeability but risking metabolic instability.
- Reactivity : The bromoacetyl group’s lability may necessitate stabilization in formulation, unlike sulfonamides () or benzoyl derivatives ().
Biological Activity
N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antiproliferative, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure
The molecular formula of this compound is CHBrClNO. The compound features a bromoacetyl group that is known to influence biological activity, particularly in terms of enzyme inhibition and receptor interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of compounds similar to this compound. A study screening various N-substituted phenyl-2-chloroacetamides found that compounds with halogenated substitutions exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus (MRSA) | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
The presence of halogen atoms increases lipophilicity, facilitating the compounds' penetration through cell membranes, which is crucial for their antimicrobial efficacy .
Antiproliferative Activity
Antiproliferative effects have been observed with related compounds. For instance, a study on 2-(4-bromobenzyl)-tethered derivatives indicated that certain analogues showed potent antiproliferative activity against cancer cell lines such as FaDu cells (IC50 = 1.73 μM). These compounds induced apoptosis and inhibited cell migration, suggesting their potential as anticancer agents .
The mechanism behind the antiproliferative activity often involves the inhibition of topoisomerases and the induction of oxidative stress leading to cell cycle arrest. Specifically, compounds similar to this compound have been shown to activate pathways leading to increased levels of cleaved caspase-3, indicating apoptosis .
Anti-inflammatory Activity
In addition to antimicrobial and antiproliferative properties, some derivatives exhibit anti-inflammatory effects. For example, selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 has been reported in related compounds. This selectivity is beneficial as it reduces the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Case Studies
- Antimicrobial Efficacy : A study conducted on various chloroacetamide derivatives highlighted that those with para-substituted phenyl rings demonstrated superior activity against MRSA and other pathogens due to their structural characteristics promoting interaction with bacterial receptors .
- Cancer Cell Line Studies : Research involving 4-amino aryl/alkyl derivatives revealed that modifications at specific sites led to enhanced cytotoxicity against breast cancer cells (MCF-7), showcasing the importance of structural optimization in developing effective anticancer agents .
Q & A
Q. How can the synthesis of N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide be optimized for improved yield and purity?
Methodological Answer:
- Reaction Conditions : Use high-purity starting materials, such as 4-aminophenyl derivatives, and optimize bromoacetylation under anhydrous conditions (e.g., dichloromethane as solvent, 0–5°C to minimize side reactions). Evidence from similar propanamide syntheses shows yields >70% when using stoichiometric Hünig’s base (DIPEA) to deprotonate intermediates .
- Purification : Employ recrystallization (e.g., ethanol/water mixtures) followed by HPLC (C18 column, acetonitrile/water gradient) to achieve >97% purity, as demonstrated for structurally related compounds .
- Characterization : Validate each step via H/C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) and HRMS to confirm molecular ion peaks .
Q. What spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze H NMR for aromatic protons (integration ratios) and coupling constants (e.g., Hz for adjacent aryl protons). C NMR should confirm carbonyl (C=O) and bromoacetyl (C-Br) groups .
- Mass Spectrometry : Use HRMS (ESI+) to detect [M+H] ions with mass accuracy <5 ppm. For example, a compound with molecular formula CHBrClNO should show m/z ≈ 433.98 .
- HPLC : Apply reverse-phase chromatography (e.g., 90:10 acetonitrile/water) with UV detection (λ = 254 nm) to verify purity >95% .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?
Methodological Answer:
- Crystal Growth : Recrystallize the compound from a mixed solvent system (e.g., ethyl acetate/hexane) to obtain single crystals. For brominated analogs, cooling rates of 0.5°C/hour enhance crystal quality .
- Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) to measure bond angles and torsion angles. For example, the C-Br bond length in related structures is ~1.93 Å, confirming sp hybridization .
- Refinement : Apply SHELXL-97 to refine the structure, achieving R-factors <0.05. This clarifies spatial arrangements of the chlorophenoxy and bromoacetyl groups .
Q. What strategies are used to establish structure-activity relationships (SAR) for antichlamydial or anticancer activity?
Methodological Answer:
- Functional Group Variation : Synthesize analogs with substituents like trifluoromethyl (CF) or pyridinyl sulfonyl groups (see and ). Test bioactivity to identify critical moieties (e.g., bromoacetyl enhances electrophilic reactivity for enzyme inhibition) .
- Biological Assays : Use MIC (minimal inhibitory concentration) assays against Bacillus subtilis (e.g., MIC = 1.95 µg/mL for active derivatives) or cell viability assays (e.g., IC in cancer cell lines) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like FabI enoyl-ACP reductase. Energy scores <−8 kcal/mol suggest strong interactions .
Q. How can conflicting biological activity data between studies be systematically addressed?
Methodological Answer:
- Standardize Assays : Control variables such as solvent (DMSO concentration ≤1%), cell passage number, and incubation time. For example, discrepancies in MIC values may arise from differences in bacterial strain virulence .
- Dose-Response Curves : Generate EC/IC values with ≥3 replicates. Use nonlinear regression (GraphPad Prism) to calculate confidence intervals .
- Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem BioAssay) to identify trends. For instance, chlorophenoxy derivatives consistently show higher activity than fluorinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
